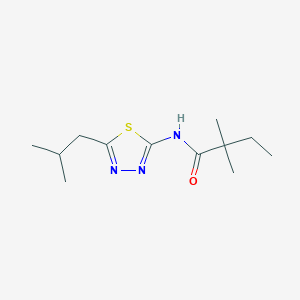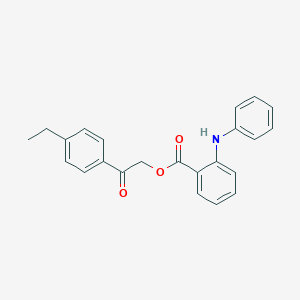![molecular formula C24H23NO7 B431559 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate CAS No. 511514-87-7](/img/structure/B431559.png)
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate” has a molecular formula of C26H25NO7. It has an average mass of 463.479 Da and a monoisotopic mass of 463.163116 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C26H25NO7. The structure includes a pyrroloquinoline core, which is a common structure in many natural products and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C26H25NO7. It likely has the characteristics of similar organic compounds, including a relatively high molecular weight and the presence of multiple functional groups .科学的研究の応用
Chemical Structure and Derivatives
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate belongs to the family of quinoxaline compounds, known for their heterocyclic structure comprising a benzene ring and a pyrazine ring. Quinoxaline and its analogs, including quinoline and quinazoline derivatives, are used in various domains such as dyes, pharmaceuticals, and antibiotics. Their antitumoral properties and catalytic ligand capabilities make them a subject of continuous research. For instance, they can be synthesized by condensing ortho-diamines with 1,2-diketones or by reducing substituted amino acids (Aastha Pareek & Dharma Kishor, 2015).
Biological and Medicinal Applications
The derivatives of quinoxaline, including quinoline and quinazoline, are significantly studied for their biological and medicinal applications. These compounds exhibit a wide range of bioactivities, such as antitumor, antibacterial, antifungal, and antiviral properties. Notable compounds like quinine and camptothecin, belonging to the quinoline alkaloids family, have led to advancements in antimalarial and anticancer drug development respectively. The biological activities of these compounds and their modified analogs continue to be a subject of extensive research (Xiao-fei Shang et al., 2018).
Optoelectronic and Sensing Applications
Quinazoline derivatives are explored for their potential in optoelectronic materials. They are incorporated into π-extended conjugated systems, which is valuable for creating novel optoelectronic materials. These derivatives are used in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. They are also studied for their potential in colorimetric pH sensors and as photosensitizers for dye-sensitized solar cells (G. Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives demonstrate substantial effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This makes them suitable for use as anticorrosive materials, and their usage in this domain is a subject of ongoing research (C. Verma et al., 2020).
将来の方向性
特性
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-12-11-24(2,3)25-19-15(12)9-14(10-16(19)20(26)22(25)27)32-23(28)13-7-17(29-4)21(31-6)18(8-13)30-5/h7-11H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDBUINITVGNHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(tert-butylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B431482.png)
![2-(2-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B431485.png)
![3,5-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B431487.png)
![5,7-Diethyl-2-(4-isopropylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B431489.png)
![5,7-Dipropyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B431490.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-fluorobenzamide](/img/structure/B431493.png)
![4-ethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B431494.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B431495.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B431496.png)
![4-tert-butyl-N-[4-(tert-butylsulfamoyl)phenyl]benzamide](/img/structure/B431498.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-ethoxybenzamide](/img/structure/B431499.png)